molecular formula C26H12F26O2 B12541893 2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl CAS No. 658709-63-8

2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl

Cat. No.: B12541893
CAS No.: 658709-63-8
M. Wt: 850.3 g/mol
InChI Key: LXEZUVBJVWGQFH-UHFFFAOYSA-N
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Description

2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes methoxy groups and tridecafluorohexyl chains attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of Tridecafluorohexyl Chains: The tridecafluorohexyl chains can be attached through nucleophilic substitution reactions, where the biphenyl core reacts with tridecafluorohexyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.

    Substitution: The tridecafluorohexyl chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethoxy-5,5’-bis(trifluoromethyl)-1,1’-biphenyl: Similar structure but with trifluoromethyl groups instead of tridecafluorohexyl chains.

    2,2’-Dimethoxy-5,5’-bis(pentafluoroethyl)-1,1’-biphenyl: Contains pentafluoroethyl groups instead of tridecafluorohexyl chains.

Uniqueness

2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is unique due to the presence of long tridecafluorohexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include enhanced hydrophobicity and potential for unique interactions with other molecules.

Properties

CAS No.

658709-63-8

Molecular Formula

C26H12F26O2

Molecular Weight

850.3 g/mol

IUPAC Name

1-methoxy-2-[2-methoxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene

InChI

InChI=1S/C26H12F26O2/c1-53-13-5-3-9(15(27,28)17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)7-11(13)12-8-10(4-6-14(12)54-2)16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-8H,1-2H3

InChI Key

LXEZUVBJVWGQFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC

Origin of Product

United States

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